Phenyl formate
Overview
Description
Phenyl formate is an organic compound with the chemical formula HCOOC6H5. It is an ester formed from formic acid and phenol. This compound is a colorless liquid with a pungent, rather sharp, green-herbaceous odor. It is almost insoluble in water but soluble in alcohol and oils .
Mechanism of Action
Target of Action
Phenyl formate primarily targets alkenes in chemical reactions . It is used as a convenient CO surrogate in palladium-catalyzed C–H carbonylation of gem-disubstituted ethylenes . The compound also interacts with proton-bound water clusters in the atmosphere .
Biochemical Pathways
This compound is involved in the C–H carbonylation of alkenes . This pathway results in the formation of a wide range of β,β-diaryl substituted α,β-unsaturated esters . The compound also participates in ion-molecule reactions with proton-bound water clusters in the atmosphere .
Pharmacokinetics
This compound is a liquid compound with a boiling point of 62 °C/1 mmHg and a density of 1.120 g/mL at 20 °C . Its refractive index is n20/D 1.511 . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s interaction with proton-bound water clusters in the atmosphere can lead to the formation of stable encounter complexes . These complexes can dissociate by sequential water loss to form protonated formates . The efficiency of this process can be affected by the concentration of water clusters in the atmosphere .
Biochemical Analysis
Biochemical Properties
Phenyl formate participates in various biochemical reactions. It can interact with different enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo ion-molecule reactions with proton-bound water clusters, leading to the formation of protonated formate .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, in a palladium-catalyzed C–H carbonylation of gem-disubstituted ethylenes, this compound acts as a convenient CO surrogate, leading to the formation of β,β-diaryl substituted α,β-unsaturated esters .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, in gas-phase interactions with water, this compound forms stable encounter complexes that dissociate by sequential water loss to form protonated formates .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it can be synthesized from CO2 using renewable energy
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl formate can be synthesized through the reaction of formic acid with phenol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature conditions to ensure the formation of the ester without significant side reactions .
Industrial Production Methods: In industrial settings, this compound is produced by the cold formulation of phenol. This method involves mixing phenol with formic acid under specific conditions to yield this compound. The process is optimized to maximize yield and purity while minimizing the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions: Phenyl formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenol and carbon dioxide.
Reduction: It can be reduced to formic acid and phenol.
Substitution: this compound can participate in substitution reactions where the formate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Phenol and carbon dioxide.
Reduction: Formic acid and phenol.
Substitution: Depending on the nucleophile, different substituted phenyl derivatives can be formed
Scientific Research Applications
Phenyl formate has several applications in scientific research:
Chemistry: It is used as a reagent in the palladium-catalyzed carbonylation of aryl, alkenyl, and allyl halides.
Biology: this compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Phenyl formate can be compared with other formates such as ethyl formate, isopropyl formate, and tert-butyl formate. These compounds share similar chemical properties but differ in their reactivity and applications:
Ethyl Formate: Used as a flavoring agent and in the synthesis of pharmaceuticals.
Isopropyl Formate: Employed in the production of fragrances and as a solvent.
Tert-Butyl Formate: Utilized in organic synthesis and as a reagent in various chemical reactions.
This compound is unique due to its ability to act as a carbon monoxide surrogate, making it particularly valuable in catalytic reactions that require carbon monoxide .
Properties
IUPAC Name |
phenyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-6-9-7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOWCLRLLWTHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171898 | |
Record name | Phenyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864-94-4 | |
Record name | Phenyl formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1864-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001864944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYL FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4EL38P3VW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of phenyl formate?
A1: this compound has the molecular formula C7H6O2 and a molecular weight of 122.12 g/mol. Its structure consists of a phenyl ring (C6H5) attached to a formate ester group (HCOO). [, ]
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Several spectroscopic techniques can be employed, including:
- NMR spectroscopy (1H, 13C, and even 11B when studying reactions with boron compounds): Provides information about the structure and conformation of this compound and its reaction intermediates. [, , ]
- IR spectroscopy: Particularly useful for studying the carbonyl stretching frequency, providing insights into non-covalent interactions like n→π* interactions. []
- Mass spectrometry: Used to study the ionization and fragmentation patterns of this compound, providing information about its bond dissociation energies. []
Q3: What are the conformational preferences of this compound?
A3: Theoretical calculations and spectroscopic studies indicate that this compound predominantly exists in a nonplanar Z conformation, where the carbonyl group points towards the phenyl ring. This preference is attributed to a stabilizing n→π interaction between the carbonyl oxygen lone pair and the phenyl ring π orbital. [, , , ]
Q4: Does the conformational preference of this compound change upon microhydration?
A4: Interestingly, the conformational preference of this compound is retained even upon the addition of a water molecule. The monohydrated complex still favors the cis conformation (C1), stabilized by a combination of O-H∙∙∙O=C hydrogen bonding and O-H∙∙∙π interactions. []
Q5: Why is this compound considered a practical carbon monoxide (CO) surrogate in organic synthesis?
A5: Unlike gaseous CO, which is toxic and requires specialized handling, this compound is a stable and readily available liquid. Under specific reaction conditions, it decomposes to release CO, making it a safe and convenient alternative in carbonylation reactions. [, , , , , ]
Q6: What is the mechanism of CO generation from this compound?
A6: Experimental and theoretical investigations suggest that the generation of CO from this compound follows a base-catalyzed E2 α-elimination pathway. The base abstracts the formyl proton, leading to the simultaneous formation of CO and phenoxide. [, ]
Q7: What factors influence the rate of CO generation from this compound?
A7: The rate of CO generation is influenced by several factors, including:
- The substituents on the phenyl ring of this compound. []
- The strength and concentration of the base used. [, ]
- The solvent polarity. []
Q8: How does the use of this compound as a CO surrogate compare to using pressurized CO?
A8: In many cases, employing this compound leads to equal or even superior yields of the desired products compared to using pressurized CO. This, combined with the safety and operational simplicity of using this compound, makes it a highly attractive alternative. [, ]
Q9: What types of reactions can be performed using this compound as a CO surrogate?
A9: this compound has enabled a wide range of palladium-catalyzed carbonylation reactions, including:
- Hydroesterification of alkenes and alkenylphenols. [, , , ]
- Aryloxycarbonylation of haloarenes. [, ]
- Reductive cyclization of nitro compounds, such as nitrostyrenes, to synthesize indoles and other heterocycles. [, , , , ]
- Synthesis of isocoumarins and phthalides. []
- Carbonylative synthesis of phthalimides and benzoxazinones. []
- Carbonylative cyclization of 2-iodosulfonamides to form N-substituted saccharins. []
- Carbonylative C-C bond activation of cyclobutanones to produce indanones. []
Q10: What are the advantages of using this compound in these catalytic reactions?
A10: The advantages include:
- Enhanced safety: Eliminates the need for handling toxic CO gas. [, , , , , ]
- Mild reaction conditions: Often allows reactions to proceed at room temperature. [, ]
- Broad functional group tolerance: Suitable for substrates with various functional groups. [, ]
- Operational simplicity: Reactions can often be carried out in standard glassware, eliminating the need for specialized equipment like autoclaves. [, , , ]
Q11: Are there any limitations to using this compound as a CO surrogate?
A11: While this compound offers numerous advantages, some limitations include:
- Reaction optimization: Specific reaction conditions, including the choice of base and catalyst, need to be optimized for efficient CO generation and desired product formation. [, ]
- Competing reactions: In some cases, the base used for this compound decomposition can also catalyze side reactions, requiring careful control of reaction conditions. []
Q12: Are there other applications of this compound beyond its use as a CO surrogate?
A12: Yes, this compound has been investigated in various other contexts:
- Lignin cleavage: Aqueous oxalic acid can cleave oxidized lignin model compounds, with this compound identified as a product in certain cleavage pathways. This finding has implications for developing sustainable methods for lignin valorization. []
- Formylation reactions: this compound can act as a formylating agent in the presence of Lewis acids like BCl3. This approach has been explored for the synthesis of aromatic aldehydes, offering a regioselective route to valuable intermediates. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.